3,3'-Diethylthiadicarbocyanine iodide

Description

3-Ethyl-2-(5-(3-ethyl-2-benzothiazolinylidene)-1,3- pentadienyl)benzothiazolium. A benzothiazole that was formerly used as an antinematodal agent and is currently used as a fluorescent dye.

Properties

IUPAC Name |

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDKWZEUULFPX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Diethylthiadicarbocyanine Iodide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Cyanine Dye

3,3'-Diethylthiadicarbocyanine iodide is a synthetic, lipophilic, cationic fluorescent dye belonging to the extensive family of cyanine dyes.[1][2] Characterized by two quinoline heterocyclic nuclei linked by a polymethine bridge, this dye exhibits intense absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[3][4] Its unique photophysical properties, including a high molar extinction coefficient and sensitivity to the microenvironment, have established it as an invaluable tool in a diverse array of scientific disciplines.[5] This guide provides a comprehensive technical overview of this compound, delving into its core chemical attributes, mechanisms of action, and practical applications, with a focus on empowering researchers in their experimental designs and data interpretation.

Physicochemical and Spectral Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization. These properties dictate its behavior in different environments and its suitability for various applications.

Chemical Structure and Properties

The chemical identity of this compound is defined by its distinct molecular architecture.

digraph "3_3_Diethylthiadicarbocyanine_iodide_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

mol [label=<

>];

}

```**Figure 1:** Chemical Structure of this compound.

Property Value Reference(s) Molecular Formula C₂₁H₂₁IN₂S₂ [2] Molecular Weight 492.44 g/mol [2] Appearance Green to dark green or brown crystalline powder Melting Point ~249 °C (decomposes) Solubility Soluble in methanol, ethanol, and DMSO [5] CAS Number 905-97-5 [2]

Spectral Profile

The utility of this compound as a fluorescent probe is intrinsically linked to its absorption and emission characteristics. These properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ_F) Reference(s) Ethanol ~559 ~575 161,000 0.05 [5] Methanol ~560 - - - - Dimyristoylphosphatidylcholine Liposomes - - - 0.27 (Dihexyl derivative) [6]

The fluorescence quantum yield of thiacarbocyanine dyes is notably influenced by the rigidity of their environment. In solution, non-radiative decay pathways, such as photoisomerization, are significant, leading to lower quantum yields. [1]However, when incorporated into more organized and restrictive media like liposomes or when bound to macromolecules, these non-radiative pathways are hindered, resulting in enhanced fluorescence.

[6]

Synthesis of this compound

The synthesis of symmetrical carbocyanine dyes like this compound typically involves the condensation of two equivalents of a quaternary salt of a heterocyclic base with a suitable polymethine chain precursor.

Figure 3: General workflow for staining cells with this compound.

-

Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS or HBSS) or serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with the buffer to remove any unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope equipped with filter sets suitable for the dye's excitation and emission wavelengths (e.g., a TRITC or similar filter set).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic nature of this compound leads to its accumulation in mitochondria, driven by the negative mitochondrial membrane potential. I[7][8]n healthy, energized mitochondria with a high ΔΨm, the dye can form aggregates, leading to a shift in its fluorescence emission. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye remains in its monomeric form in the cytoplasm, exhibiting a different fluorescence signal. This property allows for the ratiometric analysis of mitochondrial health. While other cyanine dyes like JC-1 are more commonly used for this specific application due to their more pronounced and distinct fluorescence shift upon aggregation, the principle can be adapted for this compound.

-

Cell Preparation: Harvest and suspend cells in a suitable buffer or medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Controls: Prepare a negative control (untreated cells) and a positive control for mitochondrial depolarization. For the positive control, treat cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10-50 µM for 15-30 minutes.

-

Staining: Add this compound to the cell suspensions to a final concentration that needs to be optimized for the specific cell type and instrument (typically in the nanomolar to low micromolar range). Incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. For aggregated and monomeric forms of the dye, different fluorescence channels will be used for detection (e.g., FL2 for red-shifted aggregates and FL1 for green-shifted monomers). The ratio of red to green fluorescence intensity is then calculated to determine the relative mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

[4]#### 3. Interaction with Nucleic Acids

This compound can interact with DNA, and this interaction can significantly alter its photophysical properties. U[9][10]pon binding to DNA, the dye's fluorescence quantum yield often increases due to the restriction of intramolecular motion. T[11][12]his property makes it a useful probe for studying DNA structure and dye-DNA binding dynamics. The mode of binding can be complex and may include intercalation or groove binding, which can be investigated using spectroscopic techniques like absorption and fluorescence spectroscopy, as well as circular dichroism.

[3][13]##### Experimental Workflow: Investigating Dye-DNA Interactions

-

Prepare Solutions: Prepare stock solutions of this compound and the DNA of interest in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Titration: Perform a titration by adding increasing concentrations of DNA to a fixed concentration of the dye.

-

Spectroscopic Measurements: After each addition of DNA, record the absorption and fluorescence spectra of the solution.

-

Data Analysis: Analyze the changes in the absorption maximum (hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) and fluorescence intensity to determine the binding affinity (binding constant, K) and stoichiometry of the interaction.

[9]#### 4. Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. C[14]yanine dyes, including this compound, are being explored as potential photosensitizers for PDT due to their strong absorption in the red and near-infrared regions, which allows for deeper tissue penetration of light. U[15]pon light activation, the dye can transition to an excited triplet state, which can then transfer its energy to molecular oxygen to produce highly cytotoxic singlet oxygen.

Figure 4: Simplified mechanism of Type II photodynamic therapy.

-

Cell Culture and Incubation: Culture cancer cells in appropriate well plates. Incubate the cells with a specific concentration of this compound for a predetermined time to allow for cellular uptake.

-

Washing: Wash the cells to remove the extracellular photosensitizer.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (corresponding to the absorption maximum of the dye) and a specific light dose.

-

Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).

-

Viability Assay: Assess cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion to determine the phototoxic effect of the treatment.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is classified as an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place, as the compound is light-sensitive. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific fields. Its strong fluorescence, environmental sensitivity, and ability to interact with biological macromolecules provide a wide range of applications, from cellular imaging and mitochondrial analysis to nucleic acid studies and potential therapeutic interventions. A comprehensive understanding of its chemical and photophysical properties, coupled with optimized experimental protocols, is key to harnessing its full potential in advancing scientific knowledge and developing innovative technologies.

References

-

Choi, J. K., D'Urso, A., Trauernicht, M., Shabbir-Hussain, M., Holmes, A. E., & Balaz, M. (2011). 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. International journal of molecular sciences, 12(11), 8052–8062. [Link]

-

Aramendia, P. F., Duchowicz, R., Scaiano, J. C., & Latter, O. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Photochemistry and photobiology, 57(3), 472–479. [Link]

-

Aramendia, P. F., & Scaiano, J. C. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and photobiology, 57(3), 472-9. [Link]

-

Cossarizza, A., Salvioli, S., & Franceschi, C. (1997). A flow cytometry-based assay for measuring mitochondrial membrane potential in cardiac myocytes after hypoxia/reoxygenation. FEBS letters, 411(1), 77–82. [Link]

-

Semantic Scholar. (n.d.). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Retrieved from [Link]

-

Anikovsky, M. Y., Baskin, I. I., Alfimov, M. V., & Tatikolov, A. S. (1999). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. International Journal of Photoenergy, 1(2), 111-118. [Link]

-

Tatikolov, A. S., Derevyanko, N. A., & Ishchenko, A. A. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1191-1195. [Link]

-

Salvioli, S., Ardizzoni, A., Franceschi, C., & Cossarizza, A. (1997). JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS letters, 411(1), 77–82. [Link]

-

Shapiro, H. M., & Perlmutter, N. G. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 121-131. [Link]

-

Dempsey, J. F., & Patterson, L. K. (1993). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2, 89(12), 2057-2062. [Link]

-

UiTM Journal. (n.d.). View of Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents. Retrieved from [Link]

-

Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341-6344. [Link]

-

Cossarizza, A., et al. (2001). Flow cytometric analysis of mitochondrial membrane potential using JC-1. Current protocols in cytometry, Chapter 9, Unit 9.14. [Link]

-

Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]

-

National Cancer Institute. (2022, May 15). Photodynamic Therapy to Treat Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. Retrieved from [Link]

-

PhotochemCAD. (n.d.). This compound. Retrieved from [Link]

-

Thomas, M. S., Nuñez, V., Upadhyayula, S., Bao, D., Vasquez, J. M., Bahmani, B., & Vullev, V. I. (2010). Kinetics of bacterial fluorescence staining with 3,3'-diethylthiacyanine. Langmuir : the ACS journal of surfaces and colloids, 26(12), 9756–9765. [Link]

-

Curtis, S. (2025, February 20). Better Photodynamic Therapy for Breast Cancer. Optics & Photonics News. [Link]

-

PubChem. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]

-

Cieplik, F., et al. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. International Journal of Molecular Sciences, 25(14), 7586. [Link]

-

Mfouo-Tynga, I., & Abrahamse, H. (2024). Photodynamic Therapy in Cancer: Principles, State of the Art, and Future Directions. International Journal of Molecular Sciences, 25(23), 14930. [Link]

-

Ozkan, V., & O'Malley, J. (2021). Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status. Frontiers in Oncology, 11, 691272. [Link]

-

MDPI. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Retrieved from [Link]

Sources

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. PhotochemCAD | this compound [photochemcad.com]

- 12. Kinetics of bacterial fluorescence staining with 3,3'-diethylthiacyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence | Semantic Scholar [semanticscholar.org]

- 14. Optics & Photonics News - Better Photodynamic Therapy for Breast Cancer [optica-opn.org]

- 15. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,3'-Diethylthiadicarbocyanine Iodide: Properties and Applications in Cellular Analysis

This technical guide provides a comprehensive overview of the chemical and photophysical properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye with significant applications in life sciences and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile fluorescent probe.

Introduction: Unveiling a Powerful Fluorophore

This compound, also known as DiSC2(5), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Its defining characteristic is a polymethine chain connecting two heterocyclic benzothiazole moieties. This extended π-electron system is the basis for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum.[2] This property is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous biomolecules, allowing for a higher signal-to-noise ratio in cellular imaging and analysis.[2]

The utility of this compound stems from its sensitivity to the local microenvironment, particularly the electric potential across biological membranes. This has led to its widespread use as a potentiometric probe for monitoring changes in plasma and mitochondrial membrane potential, crucial indicators of cell health and function.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₃IN₂S₂ | [3] |

| Molecular Weight | 518.48 g/mol | [1] |

| CAS Number | 514-73-8 | [1] |

| Appearance | Dark green to black powder | [4] |

| Melting Point | 249 °C (decomposes) | [5] |

| Solubility | Slightly soluble in methanol and ethanol; soluble in DMSO. Insoluble in water. | [6][7] |

Chemical Structure

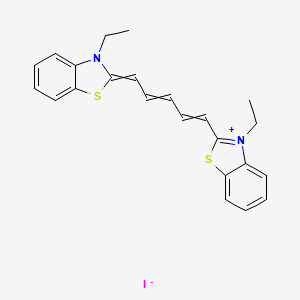

The chemical structure of this compound is pivotal to its function. The molecule consists of two benzothiazole rings linked by a pentamethine chain, with ethyl groups attached to the nitrogen atoms of the benzothiazole rings. The positive charge is delocalized across the conjugated system, and the iodide ion serves as the counter-ion.

Caption: Chemical structure of this compound.

Spectroscopic Properties: A Deep Dive into its Photophysics

The utility of this compound as a fluorescent probe is dictated by its spectroscopic properties. Its long polymethine chain allows for efficient absorption of light in the red to near-infrared region, with a corresponding fluorescence emission at slightly longer wavelengths.

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Source |

| Ethanol | 655 | 249,000 | ~670 | 0.35 | PhotochemCAD |

| Methanol | 651 | >175,000 | ~670 | - | [4] |

| DMSO | - | - | ~670 | - | [8] |

| Water | Aggregates | - | Broad emission | - | [9] |

Note: Spectroscopic properties, particularly emission maxima and quantum yield, can be highly dependent on the solvent environment due to the dye's sensitivity to polarity and viscosity.

Solvent Effects

The photophysical properties of cyanine dyes like this compound are known to be influenced by the solvent environment. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum.[8] Conversely, in non-polar environments or when aggregated, the fluorescence can be quenched or shifted. In aqueous solutions, this compound has a tendency to form non-fluorescent H-aggregates or weakly fluorescent J-aggregates, which is a critical aspect of its mechanism as a membrane potential probe.[9]

Synthesis of this compound

The synthesis of this compound typically involves the condensation of two equivalents of a quaternary salt of a benzothiazole derivative with a polymethine chain precursor. A general synthetic approach is outlined below.

A common method involves the reaction of 1-methylbenzothiazole ethiodide with β-ethylthioacrolein diethyl acetal in the presence of a base like pyridine.[5] The reaction mixture is heated, and subsequent treatment with an aqueous solution of potassium iodide precipitates the desired product. The crude product can then be purified by recrystallization from a suitable solvent such as methanol.[5]

Caption: General synthesis workflow for this compound.

Application as a Mitochondrial Membrane Potential Probe

One of the most powerful applications of this compound is in the measurement of mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a significant electrochemical gradient, which is essential for ATP synthesis and other cellular processes. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and is often associated with apoptosis and cellular stress.[10]

Mechanism of Action

The cationic and lipophilic nature of this compound drives its accumulation in the negatively charged mitochondrial matrix.[11] The extent of this accumulation is directly proportional to the magnitude of the mitochondrial membrane potential, as described by the Nernst equation.

-

High Membrane Potential (Healthy Cells): In healthy cells with a high ΔΨm, the dye accumulates to high concentrations within the mitochondria. This high concentration leads to the formation of J-aggregates, which exhibit a red-shifted fluorescence emission and/or self-quenching of fluorescence.[12]

-

Low Membrane Potential (Apoptotic or Stressed Cells): When the ΔΨm collapses, the driving force for dye accumulation is lost. The dye is released into the cytoplasm and exists primarily as monomers, which exhibit a characteristic fluorescence.[12]

This change in fluorescence intensity or spectral properties upon depolarization of the mitochondrial membrane provides a robust method for quantifying changes in ΔΨm.

Caption: Mechanism of DTDC as a mitochondrial membrane potential probe.

Experimental Protocol: Measurement of ΔΨm by Flow Cytometry

This protocol provides a general framework for using this compound to measure changes in mitochondrial membrane potential in a cell suspension using flow cytometry.

Materials:

-

This compound (stock solution in DMSO, e.g., 1 mM)

-

Cell culture medium or a suitable buffer (e.g., HBSS)

-

Cell suspension of interest

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or other uncoupler as a positive control for depolarization (stock solution in DMSO)

-

Flow cytometer with appropriate laser and filter sets (e.g., excitation at ~633 nm, emission at ~660-680 nm)

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in pre-warmed (37°C) cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

-

Control Preparation: Prepare a positive control for mitochondrial depolarization by treating a sample of cells with an appropriate concentration of FCCP (e.g., 1-10 µM) for 10-15 minutes at 37°C.

-

Dye Loading: Add this compound to the cell suspensions (including the FCCP-treated control) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically for each cell type and experimental setup. A typical starting concentration is 50-100 nM.

-

Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the dye with a red laser (e.g., 633 nm or 640 nm) and collect the fluorescence emission using a filter appropriate for the dye's emission maximum (e.g., a 670/30 nm bandpass filter).

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter to exclude debris. Compare the fluorescence intensity of the experimental samples to that of the untreated (high ΔΨm) and FCCP-treated (low ΔΨm) controls. A decrease in fluorescence intensity in the experimental samples compared to the untreated control indicates mitochondrial depolarization.

Caption: Experimental workflow for measuring ΔΨm using DTDC and flow cytometry.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[13] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[13] The dye is also light-sensitive, so it should be stored in a cool, dark place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent probe with significant utility in cell biology and drug discovery. Its sensitivity to membrane potential makes it an invaluable tool for assessing mitochondrial health and function. By understanding its chemical and photophysical properties, researchers can effectively leverage this dye to gain critical insights into cellular processes and the effects of therapeutic agents. This guide provides a solid foundation for the informed application of this compound in a research setting.

References

- Cabrini, G., & Verkman, A. S. (1986). Potential-sensitive response mechanism of diS-C3-(5) in biological membranes. Journal of Membrane Biology, 92(2), 171–182.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, Laser Grade, 99% (UV-VIS). Retrieved from [Link]

- Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. (2018). Theranostics, 8(16), 4346–4360.

- π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. (2013). New Journal of Chemistry, 37(10), 3143-3149.

- Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. (2003). The Journal of Physical Chemistry A, 107(44), 9375–9381.

- Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020). mSphere, 5(4), e00598-20.

-

Review articles in CYANINE DYES. (n.d.). ResearchGate. Retrieved from [Link]

- Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. (2001). Russian Chemical Bulletin, 50(7), 1189–1194.

- Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging. (2020). Chemical Science, 11(35), 9474–9482.

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (2023). ACS Chemical Neuroscience, 14(15), 2786–2795.

-

View of Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents. (2024). UiTM Journal. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]

- Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. (2020). Chemical Science, 11(12), 3137–3142.

- A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2020). Antibiotics, 9(2), 92.

- The effect of the fluorescent probe, 3,3'-dipropylthiodicarbocyanine iodide, on the membrane potential of Ehrlich ascites tumor cells. (1980).

-

PubChem. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]

Sources

- 1. 3,3′-ジエチルチアジカルボシアニンヨージド Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. The effect of the fluorescent probe, 3,3'-dipropylthiodicarbocyanine iodide, on the membrane potential of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Fisher Scientific [fishersci.ca]

- 4. This compound 0.5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 514-73-8 [chemicalbook.com]

- 6. adipogen.com [adipogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]

- 12. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of response of potential-sensitive dyes studied by time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of 3,3'-Diethylthiadicarbocyanine Iodide

This guide provides a comprehensive technical overview of the core spectral properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye with significant applications in fluorescence-based methodologies. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. We will delve into the fundamental principles governing its light absorption and emission characteristics, the influence of its environment on these properties, and standardized protocols for its spectral characterization.

Introduction to this compound

This compound, also known as DTDC or DTDCI, is a synthetic polymethine dye belonging to the carbocyanine family.[1] Its chemical structure, characterized by two benzothiazole rings linked by a pentamethine chain, gives rise to its distinct spectral properties in the visible and near-infrared regions.[2] The delocalized π-electron system across the chromophore is responsible for its strong light absorption and fluorescence.[3] This dye is a valuable tool in various scientific disciplines, including as a fluorescent probe for fluorometric analysis and in biological imaging.[1][3]

Key Identifiers:

| Identifier | Value |

| CAS Number | 514-73-8[1] |

| Molecular Formula | C₂₃H₂₃IN₂S₂[1] |

| Molecular Weight | 518.48 g/mol [1] |

| Synonyms | Dithiazanine iodide, DTDC iodide[4] |

| Appearance | Green powder/crystals[2][5] |

Core Spectral Properties

The utility of this compound as a fluorescent probe is fundamentally dictated by its interaction with light. The key spectral parameters that define its performance are its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Absorption and Emission Spectra

The electronic absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which corresponds to electronic transitions within the molecule. For this compound, the primary absorption peak is typically observed in the 650-660 nm range in ethanol.[6] The fluorescence emission spectrum represents the wavelengths of light emitted by the molecule after excitation. A representative emission spectrum in dimethyl sulfoxide shows a peak in the red to near-infrared region.[5]

A notable characteristic of many cyanine dyes, including DTDC, is the formation of aggregates, such as H- and J-aggregates, particularly in aqueous solutions or at high concentrations.[7] These aggregation phenomena can lead to significant shifts in the absorption spectrum.[7] J-aggregates typically result in a bathochromic (red) shift, while H-aggregates cause a hypsochromic (blue) shift.[8]

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative applications, as defined by the Beer-Lambert Law. This compound exhibits a very high molar extinction coefficient, indicating its efficiency as a light absorber.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescent probes. The quantum yield of this compound can be influenced by its environment, such as the solvent and the presence of quenchers.

Table of Spectral Properties in Ethanol:

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 655.75 nm | [9] |

| Molar Extinction Coefficient (ε) | 249,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence Quantum Yield (Φf) | 0.35 | [9] |

Environmental Effects on Spectral Properties

The spectral properties of this compound are highly sensitive to its local environment. Understanding these effects is critical for the accurate interpretation of experimental data and for optimizing its use in specific applications.

Solvent Effects

The polarity and viscosity of the solvent can significantly influence the absorption and emission spectra of cyanine dyes.[10] Changes in solvent can alter the energy levels of the ground and excited states, leading to shifts in the spectral bands.[11] For instance, the absorption maximum of this compound can vary between different organic solvents.[4]

Aggregation

As mentioned earlier, this compound has a tendency to form aggregates, particularly in aqueous solutions.[12] The formation of these aggregates is concentration-dependent and can dramatically alter the spectral properties of the dye.[12] In the presence of certain biological structures like DNA, this dye can form complexes which can increase the quantum yield of the triplet state.[13]

Experimental Protocols for Spectral Characterization

To ensure the scientific integrity and reproducibility of experimental results, it is essential to follow standardized protocols for the spectral characterization of this compound.

Preparation of Stock and Working Solutions

Causality: Accurate concentration determination is the foundation of quantitative spectral analysis. The use of high-purity solvents is crucial to avoid interference from impurities. The light-sensitive nature of the dye necessitates protection from light to prevent photodegradation.

Step-by-step Methodology:

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolution: Dissolve the weighed powder in a spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by gentle vortexing or sonication.

-

Storage: Store the stock solution in a tightly sealed, amber glass vial at a low temperature (e.g., -20°C) to minimize solvent evaporation and protect from light.[2]

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution with the desired solvent to the final concentration required for the experiment. It is recommended to work with solutions having an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects in fluorescence measurements.

Measurement of Absorption Spectrum

Causality: The absorption spectrum provides fundamental information about the electronic transitions of the dye and is necessary for determining the optimal excitation wavelength for fluorescence measurements. A baseline correction is essential to eliminate the contribution of the solvent and the cuvette to the measured absorbance.

Step-by-step Methodology:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-800 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the dye solution, and then fill it with the dye solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Measurement of Fluorescence Spectrum and Quantum Yield

Causality: The fluorescence spectrum reveals the emission properties of the dye. For accurate quantum yield determination, it is crucial to use a well-characterized standard and to correct for instrumental and experimental variables. The absorbance of the solutions must be kept low to minimize inner-filter effects.

Step-by-step Methodology:

-

Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength to the λmax determined from the absorption spectrum. Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

-

Reference Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., Rhodamine 101 in ethanol, Φf = 0.98) with a similar absorbance at the excitation wavelength as the sample.[14]

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Sample and Standard Measurement: Record the fluorescence emission spectra of both the this compound solution and the reference standard solution under identical experimental conditions.

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_ref * (A_ref / A_sample) * (I_sample / I_ref) * (n_sample / n_ref)²

where:

-

Φf_ref is the quantum yield of the reference standard.

-

A_ref and A_sample are the absorbances of the reference and sample at the excitation wavelength.

-

I_ref and I_sample are the integrated emission intensities of the reference and sample.

-

n_ref and n_sample are the refractive indices of the solvents used for the reference and sample.

-

-

Visualizing Experimental Workflows

Workflow for Spectral Characterization

Caption: Workflow for the spectral characterization of this compound.

Influence of Environment on Spectral Properties

Caption: Factors influencing the spectral properties of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[4][5] General safety measures include wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[10] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10]

Conclusion

This technical guide has provided a detailed examination of the spectral properties of this compound. A thorough understanding of its absorption and emission characteristics, as well as the environmental factors that influence them, is paramount for its effective application in research and development. The provided experimental protocols offer a framework for obtaining reliable and reproducible spectral data, ensuring the scientific rigor of studies employing this versatile fluorescent dye. As with any scientific tool, a combination of theoretical knowledge and meticulous experimental practice will unlock its full potential.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, Laser Grade, 99% (UV-VIS). Retrieved from [Link]

- Sheppard, S. E., Newsome, P. T., & Brigham, H. R. (1942). Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. Journal of the American Chemical Society, 64(12), 2923–2933.

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]

- Valdes-Aguilera, O., & Neckers, D. C. (1989). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. The Journal of Physical Chemistry, 93(19), 7013–7018.

- Wang, Y., Wang, R., Imai, Y., Hara, N., Wan, X., & Nakano, T. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(17), 14713–14716.

- Hassan, A., & El-Sayed, Y. S. (2014). Concentration and Dye Length Dependence of Organic Dye Laser Spectra. Journal of Spectroscopy, 2014, 1–7.

- Tobata, H., & Sagawa, T. (2013). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences, 12(9), 1563–1569.

- Wang, Y., Wang, R., Imai, Y., Hara, N., Wan, X., & Nakano, T. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(17), 14713–14716.

-

PubChem. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]

- Tobata, H., & Sagawa, T. (2013). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences, 12(9), 1563–1569.

- Tatikolov, A. S., & Costa, S. M. B. (2001). Photochemical investigation of the triplet state of 3,3″-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1134–1137.

- Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341–6344.

- de Melo, J. S., & Costa, S. M. B. (2000). Corrected fluorescence emission spectra of 3,3'-diethylselenocarbocyanine iodide adsorbed onto microcrystalline cellulose. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 137–143.

- McGeorge, G., & Bell, S. E. J. (1998). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2, 84(8), 1223–1231.

Sources

- 1. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. PhotochemCAD | this compound [photochemcad.com]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. hcommons.org [hcommons.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Absorption and Emission Spectra of 3,3'-Diethylthiadicarbocyanine Iodide (DTDC)

This guide provides a comprehensive technical overview of the spectral properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core photophysical characteristics of DTDC, the factors influencing its absorption and emission spectra, a detailed protocol for its spectral analysis, and its key applications.

Introduction to this compound (DTDC)

This compound, commonly abbreviated as DTDC or DTDCI, is a synthetic polymethine dye belonging to the cyanine class.[1] These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. In the case of DTDC, the heterocycles are benzothiazole moieties. The extensive π-conjugated system of DTDC is responsible for its strong absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. This property makes it a valuable tool in various biomedical and biotechnological applications where deep tissue penetration of light and minimal autofluorescence from biological samples are advantageous.

Understanding the absorption and emission spectra of DTDC is paramount for its effective utilization. These spectra are not static but are highly sensitive to the molecular environment, a characteristic that can be exploited for sensing and imaging purposes. This guide will provide the foundational knowledge required to harness the full potential of DTDC in your research.

Chemical and Physical Properties

A clear understanding of the fundamental properties of DTDC is essential before delving into its spectral characteristics.

| Property | Value | Source(s) |

| Chemical Name | 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide | [2] |

| Synonyms | DTDCI, DiSC2(5) | [2] |

| CAS Number | 514-73-8 | [2] |

| Molecular Formula | C23H23IN2S2 | [2] |

| Molecular Weight | 518.48 g/mol | [2] |

| Appearance | Green crystalline powder | [2] |

Molecular Structure:

The structure of this compound is depicted below. The molecule consists of two benzothiazole rings connected by a five-carbon polymethine chain, with ethyl groups attached to the nitrogen atoms. The positive charge is delocalized across the conjugated system, and iodide serves as the counter-ion.

Caption: Chemical structure of this compound.

Photophysical Properties: A Solvent-Dependent Landscape

The absorption and emission characteristics of DTDC are intimately linked to its environment. The choice of solvent can significantly alter the spectral properties, a phenomenon known as solvatochromism. This section details the photophysical parameters of DTDC in various commonly used solvents.

Ethanol

Ethanol is a frequently used solvent for spectroscopic studies of cyanine dyes due to its good solvating power and relatively low viscosity. In ethanol, DTDC exists predominantly as a monomer, leading to well-defined absorption and emission spectra.

The absorption spectrum of DTDC in ethanol exhibits a strong, sharp peak in the red region of the visible spectrum. This corresponds to the S₀ → S₁ electronic transition of the delocalized π-electron system. The emission spectrum is a near mirror image of the absorption band, with a characteristic Stokes shift.

Key Photophysical Parameters in Ethanol:

| Parameter | Value | Source(s) |

| Absorption Maximum (λmax) | 655.75 nm | [3] |

| Molar Extinction Coefficient (ε) | 249,000 M⁻¹cm⁻¹ | [3] |

| Emission Maximum (λem) | ~675 nm (estimated from spectrum) | [3] |

| Fluorescence Quantum Yield (Φf) | 0.35 | [3] |

| Stokes Shift | ~20 nm | [3] |

Methanol

Methanol, being more polar than ethanol, can also influence the spectral properties of DTDC. While detailed spectral data is less commonly reported than for ethanol, available information suggests a high fluorescence quantum yield.

Key Photophysical Parameters in Methanol:

| Parameter | Value | Source(s) |

| Fluorescence Quantum Yield (Φf) | 0.36 | [1] |

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including cyanine dyes. It is often used for preparing stock solutions. The high polarity of DMSO can lead to shifts in the absorption and emission maxima compared to alcohols.

Key Photophysical Parameters in DMSO:

| Parameter | Value | Source(s) |

| Molar Extinction Coefficient (ε) | 200,000 M⁻¹cm⁻¹ | [1] |

Water

In aqueous solutions, the photophysical behavior of DTDC becomes more complex. Due to its relatively hydrophobic nature, DTDC has a tendency to form non-fluorescent H-aggregates and sometimes fluorescent J-aggregates in water. This aggregation is concentration-dependent and leads to significant changes in the absorption spectrum, often characterized by the appearance of a new, blue-shifted band for H-aggregates or a red-shifted, sharp band for J-aggregates. The formation of these aggregates typically quenches the fluorescence of the monomeric form.

Factors Influencing Spectral Properties: Beyond the Solvent

The causality behind the observed spectral changes extends beyond simple solvent polarity. Researchers must consider several interconnected factors to ensure experimental reproducibility and accurate data interpretation.

-

Solvent Polarity and Viscosity: Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum of cyanine dyes due to the stabilization of the more polar excited state. Solvent viscosity also plays a crucial role. In more viscous environments, non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, are hindered. This restriction of molecular motion can lead to a significant increase in the fluorescence quantum yield.

-

Aggregation: As mentioned, the formation of aggregates, particularly in aqueous environments, is a critical factor. H-aggregates (hypsochromically shifted) are typically non-fluorescent, while J-aggregates (bathochromically shifted) can be highly fluorescent. The equilibrium between the monomer and aggregated forms is sensitive to concentration, temperature, and the presence of salts or macromolecules.

-

Temperature: Temperature can influence the monomer-aggregate equilibrium and the rate of non-radiative decay processes. Generally, lower temperatures favor aggregation and can lead to an increase in fluorescence intensity in viscous solutions.

-

Presence of Macromolecules: The binding of DTDC to macromolecules such as proteins (e.g., serum albumin) or nucleic acids can significantly alter its photophysical properties. This is often accompanied by an increase in fluorescence quantum yield and a shift in the emission maximum, forming the basis for many of its applications as a fluorescent probe.

Experimental Protocol: Measuring the Absorption and Emission Spectra of DTDC

This section provides a detailed, step-by-step methodology for the accurate measurement of DTDC's spectral properties. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Reagents

-

This compound (DTDC) solid

-

Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Workflow for Spectral Analysis

Caption: Experimental workflow for the spectral analysis of DTDC.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of DTDC powder.

-

Dissolve the solid in a minimal amount of a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

Causality: Using a high-polarity solvent like DMSO for the stock solution ensures complete dissolution and prevents aggregation at high concentrations.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution into the final solvent of interest (e.g., ethanol) to prepare working solutions of various concentrations.

-

For absorption measurements, aim for concentrations that yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

For fluorescence measurements, use more dilute solutions (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

-

Causality: Controlling the concentration is critical to prevent aggregation and to ensure the validity of quantitative spectroscopic laws.

-

-

Absorption Spectroscopy:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that encompasses the expected absorption of DTDC (e.g., 400-800 nm).

-

Use a quartz cuvette filled with the pure solvent to record a baseline (blank) spectrum.

-

Replace the blank with the cuvette containing the DTDC working solution and record the absorption spectrum.

-

Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value.

-

Self-Validation: The shape of the absorption spectrum can indicate the presence of aggregates. A single, sharp peak is characteristic of the monomeric form.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to a value within the absorption band of DTDC, but not necessarily at the λmax to minimize stray light effects (e.g., 640 nm for DTDC in ethanol).

-

Set the emission and excitation slit widths to control the spectral resolution and signal-to-noise ratio (e.g., 5 nm).

-

Record the emission spectrum by scanning a wavelength range red-shifted from the excitation wavelength (e.g., 650-850 nm).

-

Identify the wavelength of maximum emission (λem).

-

(Optional) Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the λem. The excitation spectrum should ideally match the absorption spectrum.

-

Self-Validation: The correspondence between the excitation and absorption spectra confirms that the observed emission originates from the species responsible for the absorption.

-

-

Data Analysis:

-

Molar Extinction Coefficient (ε): Calculate ε using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Quantum Yield (Φf): Determine the relative quantum yield by comparing the integrated fluorescence intensity of the DTDC solution to that of a well-characterized standard with a known quantum yield in the same spectral region (e.g., cresyl violet), measured under identical experimental conditions.

-

Applications in Research and Drug Development

The unique spectral properties of DTDC and its sensitivity to the local environment make it a versatile tool for researchers.

-

Fluorescent Probes for Membranes: As a lipophilic cation, DTDC can partition into biological membranes, and its fluorescence properties are often enhanced in the hydrophobic environment of the lipid bilayer. This makes it a useful probe for studying membrane potential and integrity.

-

Multicolor Imaging and Flow Cytometry: The far-red emission of DTDC allows for its use in multicolor imaging experiments with minimal spectral overlap with other common fluorophores (e.g., GFP, FITC). This is also advantageous in flow cytometry for cell labeling and analysis.

-

Probing Protein-Ligand Interactions: The fluorescence of DTDC can be modulated upon binding to proteins like serum albumins. This can be used to study binding affinities and conformational changes in proteins.

-

DNA and RNA Sensing: DTDC can interact with nucleic acids, and its spectral properties can change depending on the DNA or RNA sequence and conformation. This has been explored for the development of nucleic acid sensors.

Conclusion

This compound is a powerful fluorescent dye with a rich photophysical behavior that is highly dependent on its molecular environment. A thorough understanding of its absorption and emission spectra, and the factors that influence them, is crucial for its effective application in research and drug development. By following rigorous experimental protocols and carefully considering the principles outlined in this guide, researchers can confidently utilize DTDC to gain valuable insights into complex biological systems.

References

-

Bilmes, G. M., Tocho, J. O., & Braslavsky, S. E. (1989). Photophysical processes of polymethine dyes. An absorption, emission, and optoacoustic study on this compound. The Journal of Physical Chemistry, 93(18), 6696–6699. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]

-

OMLC. (n.d.). Thiadicarbocyanine (C5). Oregon Medical Laser Center. Retrieved from [Link]

-

PhotochemCAD. (n.d.). This compound. Retrieved from [Link]

Sources

3,3'-Diethylthiadicarbocyanine iodide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3,3'-Diethylthiadicarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyanine dye with significant applications in biomedical research, primarily recognized for its fluorescent properties in biological imaging and diagnostics.[1][2] Beyond its utility as a fluorescent probe, this molecule exhibits potent anti-proliferative and pro-apoptotic activities, positioning it as a compound of interest in oncological research. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, synthesizing data from studies on the compound and its close structural analogs. The core mechanism is characterized by a dual-pronged assault on cellular integrity, initiating with direct interaction with nucleic acids and culminating in the induction of mitochondrial-mediated apoptosis. This document will detail the molecular interactions, signaling cascades, and provides validated experimental protocols for the investigation of its cellular effects.

Physicochemical Properties and Primary Applications

This compound, a member of the carbocyanine dye family, is characterized by two benzothiazole heterocyclic nuclei linked by a polymethine chain. This extended π-conjugated system is responsible for its strong light absorption and fluorescence in the visible spectrum.[3][4] Its cationic nature and lipophilicity facilitate its passage across cellular membranes, a key attribute for its biological activity and utility as a cellular stain.[5]

Table 1: Key Physicochemical and Spectral Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₃IN₂S₂ | [1] |

| Molecular Weight | 518.48 g/mol | [1] |

| CAS Number | 514-73-8 | [1] |

| Appearance | Green to brown powder/crystals | [2] |

| Max. Absorption (λmax) | ~655 nm (in Ethanol) | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [7] |

Its primary applications have historically leveraged its spectral properties, including:

-

Fluorescent Imaging: Used as a fluorescent dye for labeling and visualizing cellular membranes and other hydrophobic structures.[2]

-

Flow Cytometry: Employed for the analysis and sorting of cell populations.[2]

-

DNA Probe: Acts as a sensitive reporter of DNA structure, capable of discriminating between different DNA helicities and sequences.[3][8]

Core Mechanism of Action: A Multi-Target Approach

The anti-cancer activity of this compound and its analogs is not attributable to a single mode of action but rather a cascade of events that compromise cellular viability through two primary mechanisms: direct nuclear engagement and induction of mitochondrial dysfunction.

Interaction with DNA and Inhibition of Replication

A primary cellular target of this class of compounds is nuclear DNA. Studies on closely related thiacarbocyanine dyes have demonstrated a distinct binding preference for the minor groove of the DNA double helix.[1] This interaction is not passive; it can induce the formation of dye aggregates, such as H-dimers, along the DNA template.[1][3] The binding is highly sensitive to the DNA's sequence and helical structure, showing different spectroscopic signatures when interacting with B-form versus Z-form DNA.[3][9]

A critical consequence of this DNA interaction is the inhibition of essential enzymatic processes. A structural analog, 3,3'-diethyl-9-methylthiacarbocyanine iodide (DMTCCI), has been shown to be a potent inhibitor of DNA primase.[10] By disrupting the function of DNA primase, an enzyme critical for the initiation of DNA replication, the compound effectively halts cellular proliferation. This inhibition of DNA synthesis is a key initial step in its anti-cancer effects.

Mitochondrial Targeting and Bioenergetic Collapse

As lipophilic cations, carbocyanine dyes are predisposed to accumulate within mitochondria, driven by the highly negative mitochondrial membrane potential (ΔΨm).[11] While direct studies on this compound are limited, extensive research on analogous compounds provides a clear picture of the downstream effects. A closely related compound, 3,3'-dipropylthiocarbocyanine, has been shown to inhibit mitochondrial respiration and act as an uncoupler of oxidative phosphorylation.[12] This suggests that this compound likely disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[12][13]

The dissipation of the ΔΨm is a critical and often early event in the apoptotic cascade. It compromises ATP synthesis and leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, directly triggering the cell death machinery.[14][15]

Induction of the Intrinsic Apoptotic Pathway

The culmination of DNA primase inhibition and mitochondrial disruption is the induction of programmed cell death, or apoptosis, via the intrinsic pathway. Research on the analog DMTCCI in human leukemia HL-60 cells has elucidated the specific molecular players involved in this process.[10]

The apoptotic cascade initiated by this compound involves:

-

Modulation of Bcl-2 Family Proteins: Treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-xL and the inhibitor of apoptosis protein (IAP), survivin.[10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins, particularly the activation and mitochondrial translocation of Bax, leads to the permeabilization of the outer mitochondrial membrane.[14]

-

Caspase Cascade Activation: The loss of mitochondrial integrity allows for the release of cytochrome c, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then proteolytically cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-6.[10]

-

Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF45), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[10]

The following diagram illustrates the proposed signaling pathway for apoptosis induction.

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (containing CaCl₂)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with this compound as described previously.

-

Harvest Cells: Collect all cells, including those floating in the medium, by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash: Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Stain: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.

-

Incubate: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Dilute and Analyze: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Visualization of DNA Fragmentation by TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects the extensive DNA fragmentation that is a hallmark of late-stage apoptosis. [16] Materials:

-

Cells grown on coverslips or slides

-

4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

-

0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

-

DAPI or Hoechst (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Grow and treat cells on sterile glass coverslips.

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS, then permeabilize with 0.25% Triton X-100 for 10-15 minutes on ice or at room temperature.

-

Equilibration (Optional): Wash with PBS and incubate with an equilibration buffer (if provided in the kit) for 10 minutes.

-

TdT Labeling: Remove the equilibration buffer and add the TUNEL reaction mixture to the cells. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Stop Reaction: Stop the reaction by washing the cells 2-3 times with PBS.

-

Counterstaining: Stain the nuclei by incubating with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Summary and Future Directions

This compound presents a compelling multi-modal mechanism of action against cancer cells. Its ability to concurrently inhibit DNA replication and trigger mitochondrial-mediated apoptosis underscores its potential as a therapeutic lead compound. The core pathways involve direct DNA binding and primase inhibition, followed by mitochondrial accumulation, bioenergetic collapse, and the activation of the Caspase-9/-3 intrinsic apoptotic cascade.

Future research should focus on validating these mechanisms in a broader range of cancer models, including in vivo studies. Elucidating the precise binding sites on the electron transport chain and exploring potential off-target effects will be crucial for its development as a clinical candidate. The detailed protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of this and other related cyanine dyes.

References

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Boster Biological Technology. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

-

Valiev, F. F., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. International Journal of Molecular Sciences, 12(11), 8052–8062. [Link]

-

Li, Z. M., et al. (2006). Apoptosis induced by DNA primase inhibitor 3,3'-diethyl-9-methylthia-carbocyanine iodide in human leukemia HL-60 cells. Acta Pharmacologica Sinica, 27(12), 1647–1654. [Link]

-

Protocol: Annexin V and PI Staining by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

3,3'-Diethylthiacarbocyanine iodide. (n.d.). Chem-Impex International. [Link]

-

3,3'-Diethylthiacarbocyanine iodide. (n.d.). PhotochemCAD. [Link]

-

3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. (2011). PubMed. [Link]

-

Anikovsky, M. Y., et al. (1999). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. International Journal of Photoenergy. [Link]

-

Stark Spectroscopy of Size-Selected Helical H-Aggregates of a Cyanine Dye Templated by Duplex DNA. (n.d.). ResearchGate. [Link]

-

Shishkin, G. V., et al. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1134-1137. [Link]

-

Shrestha, D., et al. (2021). Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. The Journal of Physical Chemistry B, 125(36), 10117-10128. [Link]

-

Shanti, A., et al. (2005). Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway. Journal of Biological Chemistry, 280(28), 26725-26737. [Link]

-

Mitochondrial membrane potential. A: representative image of 3,3-... (n.d.). ResearchGate. [Link]

-

Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. [Link]

-

Salvioli, S., et al. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1366(1-2), 119-129. [Link]

-

Anderson, W. M., et al. (1995). Carbocyanine dyes with long alkyl side-chains: broad spectrum inhibitors of mitochondrial electron transport chain activity. Biochemical Pharmacology, 49(10), 1385-1392. [Link]

-

Kinnally, K. W., & Tedeschi, H. (1978). Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 503(2), 380-388. [Link]

-

Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2023). PubMed. [Link]

-

Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2013). PLoS ONE, 8(3), e58992. [Link]

-

Cell survival following direct executioner-caspase activation. (2023). Proceedings of the National Academy of Sciences, 120(5), e2212269120. [Link]

-

Designing Caspase-3 Sensors for Imaging of Apoptosis in Living Cells. (2011). ACS Chemical Biology, 6(11), 1165-1170. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]

- 7. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by DNA primase inhibitor 3,3'-diethyl-9-methylthia-carbocyanine iodide in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbocyanine dyes with long alkyl side-chains: broad spectrum inhibitors of mitochondrial electron transport chain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. clyte.tech [clyte.tech]

Solubility of 3,3'-Diethylthiadicarbocyanine Iodide: A Technical Guide to Preparation and Handling in DMSO and Ethanol

An In-Depth Technical Guide for Researchers

Abstract

3,3'-Diethylthiadicarbocyanine iodide is a lipophilic, fluorescent cyanine dye integral to advanced biological research, particularly for staining membranes and assessing membrane potential. The efficacy of this dye is fundamentally dependent on its proper solubilization. This guide provides an in-depth analysis of the solubility of this compound in two prevalent laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We explore the physicochemical principles governing its dissolution, present quantitative solubility data, and offer validated, step-by-step protocols for the preparation of stable stock solutions. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals to ensure reproducibility and accuracy in experiments utilizing this critical fluorescent probe.

Introduction to this compound

This compound, a member of the carbocyanine dye family, is a synthetic organic compound recognized for its strong absorption and fluorescence properties.[1] Its extended polymethine bridge between two benzothiazole heterocyclic systems allows it to absorb light in the visible spectrum and emit in the near-infrared range, a valuable characteristic for minimizing autofluorescence in biological samples.[1]

This dye is frequently employed in a variety of applications, including:

-

Fluorescence Microscopy: For labeling and visualizing cell membranes and other lipophilic structures.[2]

-